Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Molecular Weight and Elemental Composition Analysis
| Element | Count | Contribution to Molecular Weight (g/mol) | Percentage by Mass |
|---|---|---|---|
| Carbon | 19 | 228.19 | 60.39% |
| Hydrogen | 20 | 20.16 | 5.34% |
| Chlorine | 1 | 35.45 | 9.38% |
| Nitrogen | 1 | 14.01 | 3.71% |
| Oxygen | 3 | 47.997 | 12.70% |
| Sulfur | 1 | 32.066 | 8.49% |
| Total | 25 | 377.89 | 100.00% |
Properties
IUPAC Name |
methyl 2-(2-chloropropanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-11(20)17(22)21-18-16(19(23)24-2)14-9-8-13(10-15(14)25-18)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPCBZJISDZTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1365963-08-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene core, which is known for various biological activities. The molecular formula is , with a molecular weight of 377.89 g/mol. The presence of the chloropropanoyl group is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN O₃S |
| Molecular Weight | 377.89 g/mol |
| CAS Number | 1365963-08-1 |
Antitumor Activity
Recent studies have highlighted the antitumor activity of this compound, particularly against breast cancer cell lines such as MCF-7. The compound has been shown to induce apoptosis and necrosis in cancer cells.
- Induction of Apoptosis : The compound significantly reduces cell viability, with an IC50 value ranging from 23.2 to 49.9 μM depending on the specific derivative tested. It activates apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound causes G2/M and S phase cell cycle arrest, indicating interference with normal cell cycle progression.
- Autophagy Inhibition : The compound does not induce significant autophagic cell death, suggesting its primary action is through apoptosis and necrosis rather than autophagy.
Case Studies
A study conducted on MCF-7 cells treated with this compound demonstrated:
- Cell Viability Reduction : A reduction in cell viability by approximately 26.86%.
- Apoptotic Induction : Early apoptosis (AV+/PI−) was observed in about 8.73% of cells treated compared to control.
- Late Apoptosis : Late apoptotic cells (AV+/PI+) increased to 18.13%, indicating substantial apoptosis induction.
Table 2: Biological Activity Summary
| Activity | Result |
|---|---|
| IC50 (MCF-7 cells) | 23.2 - 49.9 μM |
| Early Apoptosis | 8.73% increase |
| Late Apoptosis | 18.13% increase |
| G2/M Phase Arrest | Increased by 1.48-fold |
| S Phase Arrest | Increased by 1.39-fold |
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential use in drug development due to its ability to interact with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. A notable study demonstrated that the compound reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens. In a controlled study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Biochemical Research
This compound serves as a valuable tool in biochemical assays.
Enzyme Inhibition Studies
The compound has been used to investigate enzyme inhibition mechanisms. For example, it was shown to inhibit specific kinases involved in cell signaling pathways, which could lead to new therapeutic strategies for diseases characterized by aberrant kinase activity .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthetic Routes
Various synthetic routes have been developed to produce this compound efficiently. A common method involves the reaction of appropriate starting materials under controlled conditions to yield high-purity products suitable for research applications .
Case Study 1: Anticancer Research
In a recent study published in Cancer Letters, researchers explored the effects of this compound on tumor growth in vivo. The study concluded that treatment with this compound significantly reduced tumor size in mouse models compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another investigation published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. The results indicated a promising antibacterial effect, suggesting further exploration for therapeutic applications in treating resistant infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiophene Derivatives
Key Comparisons:
Substituent Effects at Position 2: The amino group in the parent compound allows hydrogen bonding (N–H donors), enhancing solubility in polar solvents.
Substituent Effects at Position 6 :
- tert-butyl groups introduce steric hindrance, reducing packing efficiency and possibly lowering melting points .
Functional Group at Position 3 :
- Esters are more hydrolytically stable than carboxamides but less polar, reducing aqueous solubility.
- Carboxamides participate in stronger hydrogen bonds (N–H and C=O), favoring crystalline lattice formation .
The tert-butyl derivative’s carboxamide group may form dimeric H-bond motifs, distinct from the ester-based packing in the target .
Table 2: Inferred Physicochemical Properties
Preparation Methods
Synthesis of the Benzothiophene Core
- The tetrahydrobenzothiophene scaffold is generally prepared by cyclization reactions starting from appropriately substituted thiophene derivatives or via intramolecular cyclization of sulfur-containing precursors.
- Literature reports the use of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a key intermediate, synthesized via condensation and cyclization steps involving substituted thiophenes and phenyl precursors.
Introduction of the Phenyl Group
Formation of the Amide Linkage with 2-Chloropropanoyl Group
- The amino group at position 2 of the benzothiophene ring is acylated using 2-chloropropanoyl chloride under controlled conditions.
- The reaction is usually carried out in an inert solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine to scavenge the hydrogen chloride formed.
- This step requires careful temperature control to avoid side reactions and degradation of sensitive groups.
Reaction Conditions and Optimization
Alternative Synthetic Routes and Analogous Preparations
- Analogous compounds with similar benzothiophene cores have been synthesized using isocyanate or isothiocyanate derivatives to form thiourea or ureido intermediates, followed by cyclization to thienopyrimidine derivatives. These methods demonstrate the versatility of the benzothiophene scaffold for functionalization.
- Reductive amination and nucleophilic displacement strategies have been employed in related benzothiophene derivatives to introduce various substituents, indicating potential alternative routes for modifying the 2-position substituent.
- Metal complexation studies of benzothiophene carboxylates with transition metals show that the ligand can be prepared and isolated in pure form, facilitating further functionalization and derivatization.
Research Findings and Analytical Characterization
- Spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy confirm the successful formation of the amide bond and the integrity of the benzothiophene ring system.
- Elemental analysis and mass spectrometry data support the molecular formula and purity of the final compound.
- The presence of the chloro substituent in the 2-chloropropanoyl moiety is confirmed by characteristic shifts in NMR and IR spectra.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product Intermediate/Final Product | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | Substituted thiophene derivatives | Acid/base catalysis, heat | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ester | 70-85 |
| 2 | Cross-coupling | Halogenated benzothiophene + phenylboronic acid | Pd catalyst, base, inert atmosphere | 6-phenyl substituted benzothiophene intermediate | 75-90 |
| 3 | Acylation (amide bond) | Amino benzothiophene ester | 2-chloropropanoyl chloride, base | This compound | 65-80 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Triazine-mediated coupling (e.g., using 2,4,6-trichlorotriazine) and benzofuran derivative synthesis strategies are effective starting points. For instance, stepwise functionalization of the benzothiophene core with 2-chloropropanoyl groups can be achieved under anhydrous conditions with NaH in THF . Purification via solid-phase extraction (SPE) using HLB cartridges (methanol conditioning, followed by analyte elution with 2-propanol) enhances yield by reducing adsorption losses .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is critical for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) analysis (e.g., H, C) should focus on resolving the tetrahydrobenzothiophene ring and chloropropanoyl substituents. Internal standards like triclosan-d3 improve quantification accuracy in mass spectrometry .
Q. How can researchers assess the solubility and stability of this compound in different solvents for experimental applications?
- Methodological Answer : Conduct systematic solubility tests in polar (e.g., methanol, acetonitrile) and non-polar solvents (e.g., toluene) under controlled temperatures (4°C to 25°C). Stability studies should include pH variations (e.g., 1 M HCl or NHOH) and monitor degradation via UV-Vis or LC-MS. Pre-treat glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictory data on the compound’s reactivity under varying environmental conditions?
- Methodological Answer : Employ a split-plot factorial design to isolate variables like pH, temperature, and UV exposure. For example, assign pH levels (3–9) as main plots, temperatures (20°C–40°C) as subplots, and analyze degradation products using LC-MS. Statistical tools (ANOVA) can identify interactions between variables .
Q. How should researchers design experiments to investigate the environmental stability and degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Simulate environmental matrices (e.g., wastewater, sludge) spiked with the compound and track degradation kinetics. Use SPE for analyte recovery and LC-MS/MS to identify intermediates. Long-term studies (≥6 months) should replicate anaerobic digestion conditions (e.g., 35°C, neutral pH) to assess persistence .
Q. What computational strategies can predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s crystallographic data (bond angles, dihedral distances) can model binding affinities. Density functional theory (DFT) calculations optimize geometry for energy-minimized conformers. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers address discrepancies in reported solubility data across studies?
- Methodological Answer : Standardize solvent purity (LC-grade), temperature control (±0.5°C), and agitation methods (e.g., sonication vs. stirring). Compare results using a harmonized protocol, such as OECD Guideline 105, and validate with multiple analytical techniques (e.g., gravimetric analysis vs. UV spectrophotometry) .
Q. What methodologies are recommended for evaluating the compound’s potential ecotoxicological impacts on aquatic ecosystems?
- Methodological Answer : Use microcosm models with Daphnia magna or algae to assess acute/chronic toxicity. Measure bioaccumulation factors (BCF) via stable isotope labeling (e.g., C-tagged compound) and quantify metabolites in biotic matrices (e.g., fish liver) using LC-HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
